![molecular formula C18H25N3O3 B5673105 (4-methoxy-3-methylphenyl){methyl[(1,3,5-trimethyl-1H-pyrazol-4-yl)methyl]amino}acetic acid](/img/structure/B5673105.png)
(4-methoxy-3-methylphenyl){methyl[(1,3,5-trimethyl-1H-pyrazol-4-yl)methyl]amino}acetic acid
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Overview
Description
This compound belongs to a class of chemicals known for their complex molecular structures and potential applications in various fields, including organic chemistry and pharmacology. However, specific information on this exact compound is limited.
Synthesis Analysis
The synthesis process for compounds similar to "(4-methoxy-3-methylphenyl){methyl[(1,3,5-trimethyl-1H-pyrazol-4-yl)methyl]amino}acetic acid" involves regiospecific reactions and can be quite complex, often requiring crystallographic analysis for structure determination (Kumarasinghe, Hruby, & Nichol, 2009).
Molecular Structure Analysis
The molecular structure of related compounds typically features unique conformations and crystallization behaviors. The methoxybenzene and pyrazole rings contribute to these unique molecular structures (Kumarasinghe et al., 2009).
Chemical Reactions and Properties
Related compounds show a range of reactions with various amines and other agents, leading to the formation of amides and other derivatives (Arutjunyan et al., 2013). These reactions are critical for further derivatization and application of these compounds.
Physical Properties Analysis
The physical properties, such as solubility, melting point, and crystallization, are influenced by the compound's molecular structure. However, specific data for "(4-methoxy-3-methylphenyl){methyl[(1,3,5-trimethyl-1H-pyrazol-4-yl)methyl]amino}acetic acid" is not directly available in the research.
Chemical Properties Analysis
The chemical properties, including reactivity, stability, and functional group interactions, are key in understanding the potential applications of these compounds. Studies on similar compounds indicate a range of chemical behaviors depending on the functional groups and molecular structure involved (Arutjunyan et al., 2013).
properties
IUPAC Name |
2-(4-methoxy-3-methylphenyl)-2-[methyl-[(1,3,5-trimethylpyrazol-4-yl)methyl]amino]acetic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H25N3O3/c1-11-9-14(7-8-16(11)24-6)17(18(22)23)20(4)10-15-12(2)19-21(5)13(15)3/h7-9,17H,10H2,1-6H3,(H,22,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UIIGWSGAIWUTON-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)C(C(=O)O)N(C)CC2=C(N(N=C2C)C)C)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H25N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(4-methoxy-3-methylphenyl){methyl[(1,3,5-trimethyl-1H-pyrazol-4-yl)methyl]amino}acetic acid |
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